Product packaging for Prochlorperazine Sulfoxide(Cat. No.:CAS No. 10078-27-0)

Prochlorperazine Sulfoxide

Cat. No.: B022045
CAS No.: 10078-27-0
M. Wt: 389.9 g/mol
InChI Key: AZGYHFQQUZPAFZ-UHFFFAOYSA-N
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Description

Prochlorperazine Sulfoxide is a significant oxidative metabolite of Prochlorperazine, a first-generation phenothiazine antipsychotic and antiemetic agent. This compound is an essential reference standard in pharmaceutical research for investigating the metabolic fate and biotransformation pathways of phenothiazine derivatives. The sulfoxide group, resulting from the oxidation of the sulfur atom in the parent molecule, substantially alters the compound's chemical properties, reactivity, and pharmacokinetic profile. In research settings, this compound is primarily utilized to elucidate enzymatic processes in drug metabolism, with a specific focus on the role of cytochrome P450 enzymes (including CYP2D6 and CYP3A4) in the oxidative metabolism of phenothiazines. Studies involving this metabolite provide critical insights into mechanisms of oxidative drug metabolism, the formation of reactive intermediates, and the potential impact of these processes on drug stability, efficacy, and safety. Furthermore, it serves as a model compound in toxicology studies to understand the effects of oxidative metabolites on cellular systems, including their interactions with proteins, nucleic acids, and other macromolecules. The unique chemical structure of this compound, defined by the molecular formula C20H24ClN3OS and a molecular weight of 389.94 g/mol, makes it a valuable tool for exploring the complex dynamics of drug metabolism and the subsequent biological consequences. Researchers employ this compound to gain a deeper understanding of how specific structural modifications influence the behavior, distribution, and elimination of phenothiazine derivatives within biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24ClN3OS B022045 Prochlorperazine Sulfoxide CAS No. 10078-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGYHFQQUZPAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905736
Record name 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10078-27-0
Record name Prochlorperazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCHLORPERAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Methodologies for Prochlorperazine Sulfoxide

Chemical Synthesis Pathways and Optimized Procedures

The synthesis of prochlorperazine (B1679090) sulfoxide (B87167) primarily involves the selective oxidation of the sulfide (B99878) group in the parent prochlorperazine molecule. Several methodologies have been established to achieve this transformation efficiently.

Hydrogen Peroxide Methodologies and Variations

A well-established and straightforward method for synthesizing phenothiazine (B1677639) sulfoxides, including that of prochlorperazine, involves the use of hydrogen peroxide. core.ac.uk This method is often employed for preparing sulfoxide standards for analytical rate studies. core.ac.uk

In a typical procedure, the prochlorperazine salt is dissolved in an appropriate solvent and treated with hydrogen peroxide. core.ac.uk The reaction progress is monitored using techniques like high-performance liquid chromatography (HPLC) until the starting material is fully converted. core.ac.uk Following the oxidation, the resulting solution is made alkaline to a pH of around 10 with a base such as sodium hydroxide (B78521) solution, which facilitates the release of the sulfoxide free-base. core.ac.uk Research has also documented the use of aqueous nitrous acid in conjunction with hydrogen peroxide at room temperature for the preparation of phenothiazine sulfoxides. chemrxiv.org

Another variation involves the use of potassium hydrogen peroxymonosulfate (B1194676) (often known as Oxone) as the oxidizing agent, which effectively yields prochlorperazine sulfoxide. researchgate.net

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and highly controllable alternative for the synthesis of phenothiazine metabolites. chemrxiv.orgmdpi.com This approach allows for the formation of S-oxide metabolites on a multi-milligram scale using a direct batch electrode platform under current-controlled conditions. mdpi.com The synthesis is informed by structure-electroactivity relationships (SeAR) to optimize the reaction. chemrxiv.orgmdpi.com

The core of the electrochemical process is the oxidation of the phenothiazine drug at an electrode, which results in the loss of one electron to form a radical cation. researchgate.net This intermediate is then further oxidized to the sulfoxide. Studies on related phenothiazines like chlorpromazine (B137089) have demonstrated that this method can be performed in both standard batch and microfluidic setups, with the latter offering continuous-flow electrolysis. chemrxiv.orgnih.gov The electrochemical oxidation of the sulfur atom is generally favored over the oxidation of the N-alkyl side chain. nih.gov

Catalytic Oxidation Methods (e.g., Ferric Nitrate (B79036) Nonahydrate, Tungstate (B81510) Complexes)

Catalytic oxidation presents a highly efficient and selective route to sulfoxides.

Ferric Nitrate Nonahydrate : The use of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as a catalyst with oxygen as a green oxidant provides a method for the selective oxidation of thioethers to sulfoxides. chemrxiv.orgnih.gov This system has been successfully applied to the synthesis of chlorpromazine sulfoxide, achieving high yields, and is applicable to other phenothiazine derivatives like prochlorperazine. chemrxiv.orgnih.gov The catalytic cycle involves the transformation between Fe³⁺ and Fe²⁺. nih.gov

Tungstate Complexes : Researchers have utilized a tungstate complex in combination with aqueous hydrogen peroxide as part of a phase-transfer catalysis system. chemrxiv.orgmdpi.com This method, which also employs a quaternary ammonium (B1175870) hydrogen sulfate (B86663) as an acidic phase-transfer catalyst, has been shown to produce sulfoxide compounds in high yields. chemrxiv.orgmdpi.com

Table 1: Comparison of Catalytic Oxidation Methods

Catalyst SystemOxidantKey FeaturesReported Yield (for CPZ-SO)
Ferric Nitrate NonahydrateOxygenGreen oxidant, selective for thioethers. chemrxiv.orgnih.gov88% chemrxiv.orgnih.gov
Tungstate Complex / Quaternary Ammonium SaltHydrogen PeroxidePhase-transfer catalysis system. chemrxiv.orgmdpi.com95% chemrxiv.orgmdpi.com

Nitric Oxide Oxidation

Oxidation using nitric oxide has been reported as a highly effective method for the sulfoxidation of phenothiazines. mdpi.comnih.gov This approach has demonstrated near-quantitative conversion for related compounds like chlorpromazine, achieving a 99% yield of the corresponding sulfoxide. chemrxiv.org This high efficiency suggests its potential as a robust method for the synthesis of this compound.

Isotopic Labeling for Research Applications

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly in pharmacokinetic and drug metabolism studies.

Deuterium (B1214612) Labeling (e.g., this compound-d3)

This compound-d3 is a deuterium-labeled version of this compound. medchemexpress.commedchemexpress.eu In this molecule, three hydrogen atoms on the methyl group of the piperazine (B1678402) ring are replaced with deuterium atoms. synzeal.com

The chemical name for this compound is 2-chloro-10-(3-(4-(methyl-d3)piperazin-1-yl)propyl)-10H-phenothiazine 5-oxide. synzeal.com The preparation can be achieved by reacting prochlorperazine with a suitable deuterating agent under specific conditions.

Deuterium-labeled this compound serves as an excellent internal standard for use in clinical mass spectrometry and nuclear magnetic resonance (NMR) studies. medchemexpress.com Its primary application is as a drug marker to trace and quantify the metabolic fate of prochlorperazine within biological systems and to study interactions with other compounds.

Table 2: Properties of this compound-d3

PropertyValue
Chemical Name 2-chloro-10-(3-(4-(methyl-d3)piperazin-1-yl)propyl)-10H-phenothiazine 5-oxide synzeal.com
Molecular Formula C₂₀H₂₁D₃ClN₃OS
Primary Use Internal standard for clinical mass spectrometry and NMR studies. medchemexpress.com
Research Application Used as a drug marker in pharmacokinetic and drug interaction studies.

Applications in Metabolic Tracing and Analytical Quantification

This compound is a significant compound in the study of its parent drug, prochlorperazine. Its primary applications lie in its role as a key metabolite for pharmacokinetic studies and as an analyte or derivatization product in various quantitative methods. drugbank.comnih.govnih.gov

Metabolic Tracing

Prochlorperazine undergoes extensive hepatic metabolism, with sulfoxidation being one of the main pathways. drugbank.comnih.govijpsjournal.comjaptronline.com The formation of this compound is mediated primarily by the cytochrome P450 enzyme CYP2D6. drugbank.comijpsjournal.com As a major metabolite, its detection and quantification in biological fluids like plasma are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of prochlorperazine. nih.govresearchgate.net

Studies have identified this compound in human plasma following both oral and buccal administration of the parent drug. drugbank.comnih.govjaptronline.comresearchgate.net The analysis of this and other metabolites helps to characterize the pharmacokinetic profile of prochlorperazine and evaluate the impact of different delivery routes on its first-pass metabolism. researchgate.net For instance, after oral administration, a metabolite, presumed to be this compound, was observed, highlighting the drug's significant metabolic conversion. nih.gov The significant interindividual variation in plasma concentrations of prochlorperazine and its sulfoxide metabolite underscores the importance of metabolic tracing in clinical research. nih.gov

Analytical Quantification

The unique properties of this compound are leveraged for the analytical quantification of prochlorperazine. The synthesis of the sulfoxide is often used as a standard for method development and validation, such as in HPLC studies assessing the stability of prochlorperazine. core.ac.uk

Several advanced analytical techniques have been developed for the precise measurement of prochlorperazine and its sulfoxide metabolite:

Spectrofluorimetry and Spectrophotometry: One of the most effective quantification strategies involves the oxidative derivatization of prochlorperazine to its sulfoxide. moca.net.uamoca.net.ua The resulting this compound is strongly fluorescent, allowing for highly sensitive spectrofluorimetric determination (excitation at λ=340 nm, emission at λ=380 nm). moca.net.uauzhnu.edu.uaresearchgate.net This method is noted for its simplicity and rapidity. moca.net.ua Spectrophotometric methods also utilize this derivatization, measuring the sulfoxide's absorbance at its λₘₐₓ of 338 nm. grafiati.commoca.net.ua These derivatization methods are often more selective and robust than direct measurement. nuph.edu.uagrafiati.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For simultaneous quantification of prochlorperazine and its major metabolites, including the sulfoxide, LC-MS/MS provides high sensitivity and specificity. nih.gov A validated isocratic LC-MS/MS method allows for the determination of this compound in human plasma with a lower limit of quantification (LOQ) of 50 ng/L. nih.gov This comprehensive analysis is invaluable for detailed pharmacokinetic studies in clinical settings. nih.gov

Table 2: Analytical Quantification Parameters for this compound

Analytical MethodDerivatization AgentLinearity Range (µg/mL)Limit of Quantification (LOQ)Reference
Spectrofluorimetry Oxone0.8 - 10.00.8 µg/mL moca.net.uauzhnu.edu.ua
Spectrophotometry Oxone2 - 401.7 µg/mL grafiati.commoca.net.ua
LC-MS/MS Not Applicable (Direct Measurement)0.05 - 80 µg/L50 ng/L (0.05 µg/L) nih.gov

Metabolic Formation and Biotransformation of Prochlorperazine Sulfoxide

Metabolic Pathways of Prochlorperazine (B1679090) Leading to Sulfoxide (B87167) Formation

Role of Cytochrome P450 Enzymes (CYP2D6, CYP2C19, CYP3A4, CYP3A5)

The biotransformation of prochlorperazine is heavily reliant on the cytochrome P450 (CYP) enzyme system. researchgate.net Research has identified several specific CYP isoforms as key players in the metabolism of prochlorperazine. Notably, CYP2D6 is a primary mediator of the oxidation of prochlorperazine. drugbank.comijpsjournal.commedicaldialogues.in Studies have also implicated CYP2C19, CYP3A4, and CYP3A5 in the metabolic processes, highlighting the multi-enzyme nature of prochlorperazine's breakdown. researchgate.netnih.gov While CYP2D6 and CYP2C19 are considered the most efficient in metabolizing prochlorperazine, the involvement of CYP3A4 and CYP3A5 underscores the broad enzymatic machinery engaged in its clearance. researchgate.netwikipedia.org

Table 1: Key Cytochrome P450 Isoforms in Prochlorperazine Metabolism

EnzymeRole in Prochlorperazine Metabolism
CYP2D6 A primary enzyme involved in the oxidation of prochlorperazine. drugbank.comijpsjournal.commedicaldialogues.in
CYP2C19 Considered one of the most efficient enzymes in prochlorperazine metabolism. researchgate.net
CYP3A4 Contributes to the overall metabolism of prochlorperazine. researchgate.netwikipedia.org
CYP3A5 Also plays a role in the metabolic pathways of prochlorperazine. nih.gov

Oxidation and S-Oxidation Mechanisms

The formation of prochlorperazine sulfoxide is a direct result of oxidation, specifically S-oxidation. drugbank.comijpsjournal.comnih.gov This reaction involves the addition of an oxygen atom to the sulfur atom within the phenothiazine (B1677639) ring structure of prochlorperazine. pharmacompass.comdrugbank.comijpsjournal.com This process is a common metabolic pathway for phenothiazine drugs. pharmacompass.comcore.ac.uk The resulting sulfoxide metabolite is generally considered to be pharmacologically less active than the parent compound. pharmacompass.comcore.ac.uk

Relationship to Other Prochlorperazine Metabolites (e.g., N-desmethyl prochlorperazine, 7-hydroxyprochlorperazine, this compound 4'-N-oxide)

Table 2: Major Metabolites of Prochlorperazine

MetaboliteFormation Pathway
This compound S-oxidation of the phenothiazine ring. drugbank.comijpsjournal.com
N-desmethyl prochlorperazine N-demethylation, primarily by CYP2D6 and CYP2C19. researchgate.net
7-hydroxyprochlorperazine Aromatic hydroxylation. drugbank.comnih.govdrugbank.com
This compound 4'-N-oxide A metabolite identified alongside other major metabolites. drugbank.comnih.govdrugbank.com

Pharmacokinetic Research on this compound

The pharmacokinetic properties of prochlorperazine and its metabolites, including the sulfoxide derivative, have been the subject of scientific investigation to understand their absorption, distribution, and elimination from the body.

Absorption, Distribution, and Excretion Patterns

Following oral administration, prochlorperazine is absorbed from the gastrointestinal tract; however, it undergoes significant first-pass metabolism in the liver, which can lead to variable bioavailability. nih.govdrugbank.compatsnap.com The drug is widely distributed throughout the body's tissues. nps.org.au The elimination of prochlorperazine and its metabolites, including this compound, occurs predominantly through feces and bile, with only small amounts of the unchanged drug and its metabolites being detected in the urine. drugbank.comijpsjournal.com

Influence of Administration Route on Metabolite Exposure (e.g., oral vs. buccal)

The route of administration significantly impacts the bioavailability of prochlorperazine and the subsequent exposure to its metabolites, including this compound. nih.gov This is primarily due to the extensive first-pass metabolism that occurs when the drug is taken orally. nih.govresearchgate.netnih.gov

Oral administration of prochlorperazine results in low and variable absorption. nih.gov The drug passes through the liver, where it is substantially metabolized before it can enter the systemic circulation. nih.gov This leads to a low bioavailability, estimated to be between 0 and 16%. drugfuture.comijpsr.com Consequently, oral administration leads to higher exposure to various metabolites relative to the parent drug. nih.govresearchgate.net

In contrast, buccal administration allows the drug to be absorbed directly into the systemic circulation through the mucous membranes of the mouth, bypassing the liver's first-pass effect. researchgate.netnih.gov This results in plasma concentrations of prochlorperazine that are more than twice as high as those achieved with an oral tablet, with less than half the variability. nih.govresearchgate.net Crucially, exposure to metabolites, including this compound, is approximately half that observed following oral administration. nih.govresearchgate.net This difference highlights how the administration route can alter the metabolic profile of prochlorperazine, leading to lower concentrations of its sulfoxide and other metabolites when administered buccally.

Pharmacological Activity and Receptor Interactions of Prochlorperazine Sulfoxide

In Vitro Pharmacological Characterization

Dopamine (B1211576) Receptor Binding and Antagonism (e.g., D2, D3)

Research indicates that prochlorperazine (B1679090) sulfoxide (B87167) is largely inactive at dopamine receptors. core.ac.uk The process of sulfoxidation, which converts prochlorperazine to its sulfoxide metabolite, significantly alters the molecule's structure and electrostatic potential. nih.gov This change is believed to be the primary reason for the loss of biological activity. nih.gov

Studies on phenothiazine (B1677639) sulfoxides have shown that they are virtually inactive in dopamine receptor binding assays. nih.gov The addition of the sulfoxide group introduces stronger negative electrostatic potentials around the phenothiazine ring system. nih.gov This increased negativity may weaken the necessary electrostatic interactions with negatively charged domains within dopamine receptors, thereby preventing effective binding. nih.gov Consequently, prochlorperazine sulfoxide does not appear to contribute to the dopaminergic antagonism that underlies the primary therapeutic effects of prochlorperazine. core.ac.uknih.gov

Table 1: Dopamine Receptor Binding Profile of this compound

Receptor Binding Affinity (Ki) Antagonism
D2 Inactive/Not reported Not reported
D3 Inactive/Not reported Not reported

Data reflects the general finding that phenothiazine sulfoxides are inactive at dopamine receptors. Specific binding affinity values for this compound are not available in the reviewed literature.

Interaction with Other Receptors (e.g., 5-HT3, Histaminergic, Cholinergic, Noradrenergic, Alpha-1 Adrenergic, P2X7)

Consistent with the findings for dopamine receptors, this compound is generally considered to be pharmacologically inactive across a range of other significant receptors. nih.gov The parent compound, prochlorperazine, exhibits a complex pharmacological profile with activity at serotonergic (5-HT3), histaminergic, cholinergic, and adrenergic receptors, which contributes to its therapeutic effects and side-effect profile. drugbank.commedsinfo.com.au However, the structural changes resulting from sulfoxidation appear to abolish this broad receptor activity. nih.govnih.gov

While specific binding assay data for this compound at these individual receptors are not extensively reported in the literature, the consensus on phenothiazine metabolites is that sulfoxidation leads to a loss of biological activity. nih.govnih.govpharmacompass.com

Table 2: Interaction Profile of this compound with Other Receptors

Receptor Interaction/Binding Affinity
5-HT3 Not reported/Presumed inactive
Histaminergic Not reported/Presumed inactive
Cholinergic Not reported/Presumed inactive
Noradrenergic Not reported/Presumed inactive
Alpha-1 Adrenergic Not reported/Presumed inactive
P2X7 Not reported/Presumed inactive

The table reflects the general understanding that sulfoxidation leads to pharmacologically inactive metabolites, with specific quantitative data for this compound being largely unavailable.

Comparative Activity with Parent Compound Prochlorperazine

The pharmacological activity of this compound is substantially lower than that of its parent compound, prochlorperazine. Prochlorperazine is a potent antagonist at dopamine D2 receptors, with reported Ki values in the low nanomolar range (e.g., 2.9 nM and 4.7 nM in rat striatal membranes and recombinant D2 receptors, respectively). caymanchem.comcaymanchem.com It also binds to D3 receptors (Ki = 35 nM) and, to a much lesser extent, 5-HT3 receptors (Ki = 1,200 nM). caymanchem.comcaymanchem.com

In stark contrast, this compound is considered a biologically inactive metabolite. core.ac.uknih.gov The sulfoxidation of the phenothiazine ring is a key metabolic step that results in a loss of neuroleptic potency. nih.gov This is attributed to the altered molecular conformation and electrostatic properties which render the sulfoxide metabolite unable to effectively bind to the target receptors of the parent drug. nih.gov Therefore, unlike active metabolites of other phenothiazines, such as 7-hydroxychlorpromazine, this compound does not significantly contribute to the pharmacological action of prochlorperazine. nih.govpharmacompass.com

Table 3: Comparative Activity Profile

Compound Dopamine D2 Receptor Affinity (Ki) General Pharmacological Activity
Prochlorperazine High (e.g., 2.9 - 4.7 nM) caymanchem.comcaymanchem.com Active antipsychotic and antiemetic medsinfo.com.au

| This compound | Inactive/Not reported core.ac.uk | Considered pharmacologically inactive nih.govnih.govpharmacompass.com |

In Vivo Pharmacological Studies and Models

Direct in vivo investigations into the pharmacological effects of this compound are limited, as research has predominantly focused on the parent compound.

Neuropharmacological Effects and Mechanisms

Given the in vitro data demonstrating a lack of significant binding to key neuroreceptors, this compound is not expected to possess notable neuropharmacological activity. core.ac.uknih.gov The mechanisms underlying the effects of the parent drug, such as dopamine receptor blockade, are not attributed to the sulfoxide metabolite. nih.govnih.gov Research on the structural properties of phenothiazine sulfoxides suggests that their conformation prevents the necessary interactions with receptors that mediate neuroleptic and other central nervous system effects. nih.gov Therefore, this compound is considered a metabolic byproduct with little to no contribution to the neuropharmacological profile of prochlorperazine.

Anti-emetic Efficacy in Relation to Metabolite Levels

The relationship between the plasma concentrations of prochlorperazine and its metabolites, including this compound, and the drug's anti-emetic effectiveness has been a subject of clinical investigation. Prochlorperazine undergoes extensive first-pass metabolism, leading to the formation of several metabolites, such as this compound, N-desmethyl prochlorperazine, prochlorperazine 7-hydroxide, and this compound 4'-N-oxide. researchgate.netresearchgate.netdrugbank.comnih.gov The primary anti-emetic action of prochlorperazine is understood to stem from its blockade of dopamine D2 receptors in the chemoreceptor trigger zone of the brain. drugbank.commedicaldialogues.inwikipedia.orgamegroups.org

Research into the clinical activity of its metabolites has sought to determine if these compounds contribute to the therapeutic effect. However, studies suggest that the metabolites may not play a significant role in the anti-emetic efficacy. One study investigating the pharmacokinetics of prochlorperazine and its metabolites in cancer patients found that the plasma concentrations of the metabolites were not associated with the incidence of nausea and vomiting. researchgate.net This research concluded that the prochlorperazine metabolites did not have a strong effect on antiemetic outcomes. researchgate.netresearchgate.net

This finding is supported by pharmacokinetic comparisons between different administration routes. For instance, a buccal formulation of prochlorperazine was found to produce plasma concentrations of the parent drug that were more than twice as high as those from an oral tablet, with significantly less variability. researchgate.netnih.gov Notably, the exposure to metabolites, including this compound, was approximately half that observed with the oral tablet. researchgate.netnih.gov The enhanced therapeutic role suggested for the buccal formulation, which increases parent drug levels while decreasing metabolite levels, further implies that prochlorperazine itself, rather than its metabolites, is the primary driver of anti-emetic efficacy. researchgate.netnih.gov While most phenothiazine metabolites are considered pharmacologically inactive, some exceptions have been noted to show moderate activity. nih.govpharmacompass.com In the case of prochlorperazine's anti-emetic function, the evidence points toward the parent compound as the key active agent.

The table below summarizes findings from a study that explored the correlation between plasma drug levels and anti-emetic response.

Table 1: Correlation between Plasma Concentrations and Clinical Outcomes

Substance Measured Correlated Clinical Outcome Strength of Correlation Finding
Plasma Prochlorperazine Incidence of Nausea and Vomiting Not Associated No significant link was found between the parent drug's plasma concentration and anti-emetic effect in this study. researchgate.net
Plasma Prochlorperazine Metabolites Incidence of Nausea and Vomiting Not Associated The plasma levels of metabolites showed no significant correlation with the control of nausea and vomiting. researchgate.net

Degradation Pathways and Stability Studies of Prochlorperazine and Its Sulfoxide

Oxidative Degradation Mechanisms

Oxidation is a primary degradation pathway for prochlorperazine (B1679090), leading to the formation of prochlorperazine sulfoxide (B87167). google.comcore.ac.uk This process can be chemically induced, for instance, by using agents like hydrogen peroxide or potassium hydrogenperoxomonosulfate (Oxone). core.ac.ukgrafiati.com The sulfoxide derivative is a significant metabolite and a primary degradant of phenothiazines. core.ac.uk Forced degradation studies under oxidative stress, such as exposure to hydrogen peroxide, have been instrumental in identifying and quantifying these degradation products. asianpubs.org

Photodegradation Processes (UV light, diffuse light, sunlight)

Prochlorperazine is sensitive to light, and exposure to various light sources can induce degradation. nih.gov Photodegradation studies have been conducted using UV light (254 nm), diffuse light, and sunlight to understand the stability of prochlorperazine in different conditions. core.ac.uk The rate of photodegradation is significantly influenced by the type of light source, following the order: sunlight >> UV light (254 nm) > fluorescent/diffuse light. core.ac.ukgrafiati.com

The photodegradation of prochlorperazine is a complex process that can lead to a variety of products. nih.gov Key reactions include dechlorination, sulfoxidation, and subsequent photosubstitution. core.ac.ukcore.ac.uk For instance, prochlorperazine can undergo dechlorination and sulfoxidation, followed by photosubstitution to form a 2-hydroxy derivative. core.ac.ukcore.ac.uk Solid-state photostudies have identified the formation of dealkylated, oxidized, and hydroxylated products, as well as sulfoxides and dimers. core.ac.uk

The presence of a halogen substituent, like the chlorine atom in prochlorperazine, is a common feature in drugs that are prone to photosensitivity. nih.gov The degradation process can be initiated by the absorption of UV-vis radiation, leading to an excited state of the molecule that is highly reactive. nih.gov

Thermal Degradation Studies

Thermal stability is another crucial aspect of prochlorperazine's degradation profile. Thermal degradation studies have been performed to assess the drug's stability under elevated temperatures. asianpubs.org In one study, prochlorperazine powder was exposed to 105°C in a hot air oven for 30 minutes to induce thermal degradation. asianpubs.org

Thermoanalytical methods, such as thermogravimetric analysis (TG/DTG/HF), have been used to study the thermal behavior of prochlorperazine. researchgate.net These studies, conducted at various heating rates, help in understanding the kinetics of the degradation process. idsi.md Isoconversional kinetic methods have been employed to determine the activation energy of the decomposition process, providing insights into the drug's thermal stability. researchgate.netidsi.md Research has indicated that prochlorperazine dimaleate exhibits greater thermal stability compared to promethazine (B1679618) hydrochloride. researchgate.net

Forced degradation studies have also included thermal stress conditions (e.g., 60°C) to evaluate the stability of prochlorperazine formulations. google.com

Impact of Environmental Factors (e.g., light, oxygen, packaging)

Environmental factors play a significant role in the stability of prochlorperazine. griffith.edu.auoup.com Light, oxygen, and packaging are among the most critical factors that can influence its degradation. core.ac.ukgriffith.edu.au

Light: As established in photodegradation studies, prochlorperazine is light-sensitive. nih.gov Exposure to light, especially sunlight, can accelerate its degradation. core.ac.uk The use of amber ampoules has been shown to retard the rate of degradation under various photolytic conditions, highlighting the importance of light-protective packaging. core.ac.uk

Oxygen: The presence of oxygen can also affect the degradation of prochlorperazine. Studies have shown that thermal degradation is faster in ampoules sealed with air compared to those purged with nitrogen. core.ac.uk Conversely, the photodegradation rate was found to be greater in ampoules sealed under nitrogen than in air. core.ac.uk

Packaging: The type of packaging is crucial for protecting prochlorperazine from environmental factors. griffith.edu.au Manufacturers' packaging is designed to shield the drug from light, moisture, and gases like oxygen. oup.com Repackaging of medicines into multicompartment compliance aids may compromise this protection and affect the drug's stability. griffith.edu.au For instance, the stability of an extemporaneously prepared preservative-free prochlorperazine nasal spray was found to be maintained for 60 days when stored at room temperature in low-density polyethylene (B3416737) bottles. nih.gov

The stability of a pharmaceutical product is an interplay between the intrinsic properties of the active ingredient and the protection afforded by its packaging against environmental stressors. griffith.edu.au

Degradation Product Identification and Quantification

The identification and quantification of degradation products are essential for ensuring the quality and safety of prochlorperazine formulations. International Council for Harmonisation (ICH) guidelines mandate that any degradation product present in a concentration greater than 0.1% must be isolated and identified. core.ac.uk

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of prochlorperazine and its degradation products. nih.govresearchgate.net Stability-indicating HPLC methods have been developed and validated to clearly distinguish prochlorperazine from its major degradant, prochlorperazine sulfoxide, and other impurities. nih.govresearchgate.net These methods are validated for specificity, accuracy, linearity, and sensitivity. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. core.ac.ukcore.ac.uk It has been used to identify various photoproducts of prochlorperazine, including its sulfoxide, dechloro-derivative, and 2-hydroxy derivative. core.ac.ukcore.ac.uk

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are performed to generate potential degradation products and demonstrate the specificity of the analytical methods. researchgate.netinnovareacademics.in In addition to this compound, other identified degradation products and impurities include N-desmethyl prochlorperazine, prochlorperazine 7-hydroxide, this compound 4'-N-oxide, and dimeric chlorophenothiazine impurities. researchgate.net

Below is a summary of the degradation of prochlorperazine under different stress conditions as observed in a forced degradation study:

Stress ConditionReagents/Conditions% Degradation
Acidic Hydrolysis0.1 N HCl, sonication for 30 min at room temperature15.2%
Base Hydrolysis0.1 N NaOH, sonication for 30 min at room temperature12.8%
Neutral HydrolysisWater, sonication for 30 min at room temperature8.5%
Oxidative Degradation30% Hydrogen Peroxide, sonication for 30 min at room temperature25.6%
Photo DegradationSunlight for 24 hours18.4%
Thermal Degradation105°C in hot air oven for 30 minutes10.1%

Data adapted from a stability-indicating HPLC method development study for a combination tablet of paracetamol and prochlorperazine. asianpubs.org

Analytical Methods for Quantification and Characterization of Prochlorperazine Sulfoxide

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of prochlorperazine (B1679090) sulfoxide (B87167) from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) methods are widely employed for the analysis of prochlorperazine and its impurities, including the sulfoxide. core.ac.ukresearchgate.net Method development often focuses on achieving optimal separation, resolution, and peak symmetry. researchgate.net Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, selectivity, and sensitivity. core.ac.ukresearchgate.net

A common approach involves reverse-phase HPLC (RP-HPLC). researchgate.net For instance, a stability-indicating HPLC method was developed to separate prochlorperazine from its impurities and degradation products. researchgate.net This method utilized an Agilent Zorbax SB-C18 column with a gradient mobile phase and UV detection, demonstrating specificity and accuracy with a recovery rate greater than 98.5%. researchgate.net Another study detailed an RP-HPLC method using a Zorbax Bonus-RP column with a mobile phase of acetonitrile (B52724) and 0.1% formic acid (30:70 v/v) at a flow rate of 1 ml/min, achieving a retention time of 2.24 minutes for prochlorperazine maleate. researchgate.net

Key considerations in HPLC method development include the pKa values of prochlorperazine (8.2 for the piperazine (B1678402) ring and 3.9 for the phenothiazine (B1677639) core), which are critical for optimizing the mobile phase to ensure effective separation. researchgate.net

Table 1: Example of HPLC Method Parameters for Prochlorperazine Analysis

Parameter Condition
Column Zorbax Bonus-RP
Mobile Phase Acetonitrile : 0.1% Formic Acid (30:70)
Flow Rate 1.0 ml/min
Column Temperature 30°C ± 0.5°C
Injection Volume 10 µl
Detection UV
Retention Time (Prochlorperazine Maleate) 2.24 min

Data from a study on RP-HPLC method development for Prochlorperazine Maleate analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it an invaluable tool for the simultaneous determination of prochlorperazine and its metabolites, including prochlorperazine sulfoxide, in biological matrices. nih.gov This technique is particularly useful for identifying degradation products formed under stress conditions. core.ac.uk

One validated LC-MS/MS method for human plasma samples utilized an isocratic separation on an octadecylsilyl column with a 3 µm particle size. nih.gov The total run time was 10 minutes. nih.gov This method demonstrated linearity over a concentration range of 0.05–80 µg/L for this compound, with a lower limit of quantification (LLOQ) of 50 ng/L. nih.gov The intra- and inter-assay precisions were within 9.0%, and accuracies were between 99-105%. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) provides a significant advantage in terms of speed and resolution over traditional HPLC. A rapid and simple UPLC assay method has been developed and validated for prochlorperazine edisylate, capable of separating it from process-related impurities like this compound. innovareacademics.ininnovareacademics.in

One such method employed an Acquity BDH300 C4 column (100 x 2.1 mm, 1.7 µm) with a gradient mobile phase program. innovareacademics.ininnovareacademics.in The mobile phase consisted of an aqueous component (3.85g ammonium (B1175870) acetate (B1210297) in 1000 ml of water with 0.5 ml trifluoroacetic acid and 1 ml triethylamine) and an organic component (0.5 ml trifluoroacetic acid in 1000 ml acetonitrile). innovareacademics.in The method demonstrated good resolution between prochlorperazine edisylate and its known impurities within a short run time. innovareacademics.ininnovareacademics.in

Table 2: UPLC Method Parameters for Prochlorperazine Edisylate Assay

Parameter Condition
System Acquity UPLC with PDA detector
Column Acquity BDH UPLC C4 (100 x 2.1 mm), 1.7µm
Mobile Phase A 3.85g ammonium acetate in 1000 ml water + 0.5 ml trifluoroacetic acid + 1 ml triethylamine
Mobile Phase B 0.5 ml trifluoroacetic acid in 1000 ml acetonitrile
Flow Rate 0.4 ml/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 1 µl

Data from a study on UPLC method development for Prochlorperazine Edisylate. innovareacademics.in

Application in Bioanalytical Studies (e.g., human plasma, tissue samples)

The validated analytical methods, particularly LC-MS/MS, are frequently applied in bioanalytical studies to measure the concentration of prochlorperazine and its sulfoxide metabolite in biological samples like human plasma. nih.govresearchgate.net These studies are essential for understanding the pharmacokinetics of prochlorperazine. nih.gov

For example, an LC-MS/MS method was used to analyze plasma samples from cancer patients receiving prochlorperazine, revealing large interindividual variations in the plasma concentrations of the parent drug and its metabolites, including this compound. nih.gov Another study used LC-MS/MS to measure plasma concentrations after administration via a thermally generated aerosol, demonstrating that this delivery method resulted in pharmacokinetics similar to intravenous administration. nih.gov

Reference Standards and Impurity Profiling

The availability of well-characterized reference standards for this compound is fundamental for the accuracy of analytical methods. axios-research.comaxios-research.com this compound is recognized as Prochlorperazine EP Impurity A by the European Pharmacopoeia and is available as a British Pharmacopoeia (BP) Reference Standard. cymitquimica.comveeprho.comsigmaaldrich.com These standards are used for method development, validation, and quality control applications during drug synthesis and formulation. axios-research.comsynzeal.com

Impurity profiling is a critical aspect of pharmaceutical quality control. International Conference on Harmonisation (ICH) guidelines require that any degradation product present in a quantity greater than 0.1% be isolated and identified. core.ac.uk Analytical methods like HPLC and UPLC are crucial for this purpose, ensuring that impurities such as this compound are well-separated and quantified. innovareacademics.ininnovareacademics.in Deuterated standards, such as Prochlorperazine-d8 sulfoxide and this compound D3, are also utilized in quantitative bioanalysis, often as internal standards, to improve accuracy. synzeal.compharmaffiliates.com

Table 3: List of Chemical Compounds

Compound Name
This compound
Prochlorperazine
Prochlorperazine Maleate
Prochlorperazine Edisylate
Acetonitrile
Formic Acid
Potassium Hydrogen Peroxymonosulfate (B1194676) (Oxone®)
Trifluoroacetic Acid
Triethylamine
Ammonium Acetate
N-demethylprochlorperazine (NDPCZ)
7-hydroxyprochlorperazine (PCZOH)
Prochlorperazine-d8 sulfoxide
This compound D3
2-chlorophenothiazine

Future Research Directions and Translational Implications for Prochlorperazine Sulfoxide

Prochlorperazine (B1679090) Sulfoxide (B87167), a primary metabolite of the widely used antiemetic and antipsychotic drug prochlorperazine, presents a significant area for future scientific investigation. core.ac.ukmedicaldialogues.inresearchgate.net Formed through the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, this compound has generally been considered less active than its parent drug. core.ac.uknih.gov However, a deeper understanding of its properties and interactions is crucial for a complete picture of prochlorperazine's effects and for the development of safer and more effective therapies. The following sections outline key areas for future research.

Q & A

Q. What are the primary metabolic pathways of Prochlorperazine, and how is Prochlorperazine Sulfoxide formed?

Prochlorperazine undergoes extensive first-pass metabolism, primarily via oxidation catalyzed by hepatic cytochrome P450 enzymes, forming this compound (PCZSO). Additional pathways include N-demethylation to N-desmethylprochlorperazine (NDPCZ) and hydroxylation at the 7-position. LC-MS/MS methods with C18 columns and isocratic elution (e.g., methanol/ammonium formate buffer) are used to quantify these metabolites in plasma, with detection limits as low as 10–50 ng/L .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase LC-MS/MS with electrospray ionization (ESI) is the gold standard. Key parameters include:

  • Column : 3 µm particle size C18 column.
  • Mobile phase : Methanol:10 mM ammonium formate (pH 3.0) in a 75:25 ratio.
  • Detection : Multiple reaction monitoring (MRM) transitions (m/z 424→184 for PCZSO). Validation should follow ICH guidelines, ensuring linearity (0.05–80 µg/L), precision (<9% RSD), and accuracy (99–105%) .

Q. How is this compound synthesized and isolated in laboratory settings?

PCZSO is synthesized via oxidation of Prochlorperazine using hydrogen peroxide or peracids under controlled pH (4–6) and temperature (25–40°C). The reaction mixture is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address interindividual variability in this compound pharmacokinetics?

Population pharmacokinetic (PopPK) modeling is recommended to account for variability. Key steps include:

  • Covariate analysis : Hepatic function, age, and genetic polymorphisms (e.g., CYP2D6).
  • Study design : Dense plasma sampling (0–48 hrs post-dose) in ≥50 subjects.
  • Statistical tools : Non-linear mixed-effects modeling (NONMEM®) with bootstrap validation. A recent study in cancer patients showed 78–89% interindividual variability in PCZSO exposure, highlighting the need for personalized dosing .

Q. What forced degradation conditions are essential for stability-indicating method development?

Stress testing should include:

  • Hydrolysis : 0.1–1.0 M HCl/NaOH (70°C, 24 hrs).
  • Oxidation : 3% H₂O₂ (25°C, 6 hrs).
  • Photolysis : 1.2 million lux-hours UV/visible light. Separation is achieved using UPLC with Acquity BEH C4 columns (100 × 2.1 mm, 1.7 µm) and 0.1% trifluoroacetic acid/acetonitrile gradients. Degradants must show resolution >2.0 from PCZSO .

Q. How to validate impurity profiling methods for this compound in drug substances?

Follow ICH Q3B(R2) guidelines:

  • Specificity : Resolve PCZSO from related impurities (e.g., dimer-I, 2-chlorophenothiazine) using UPLC.
  • Quantification : Linear calibration (80–120% of target concentration) with R² ≥0.995.
  • Accuracy : Spike recovery of 98–102% for impurities at 0.1–1.0% levels. System suitability criteria include tailing factor <2.0 and theoretical plates >2000 .

Q. What experimental designs are optimal for studying this compound’s neuropharmacological effects?

Use in vitro models (e.g., D2 receptor-binding assays with [³H]spiperone) and in vivo rodent studies:

  • Dose-ranging : 0.1–5 mg/kg PCZSO (oral/IP).
  • Endpoints : Catalepsy (bar test), apomorphine-induced climbing behavior.
  • Controls : Compare with parent drug (Prochlorperazine) and reference antagonists (haloperidol). Data contradictions (e.g., variable D2 affinity) should be analyzed via ANOVA with post-hoc Tukey tests .

Methodological Notes

  • Chromatographic Conditions : For UPLC, optimize gradient elution (e.g., 10–90% acetonitrile in 5 min) to reduce run time while maintaining resolution .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects in LC-MS/MS .
  • Stability Studies : Store PCZSO at -80°C in amber vials to prevent photodegradation; include antioxidant (0.1% BHT) in stock solutions .

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Reactant of Route 1
Prochlorperazine Sulfoxide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.